N-(2-fluorophenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide
Description
N-(2-fluorophenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide is a heterocyclic compound featuring a benzo[b][1,4]thiazepin core fused with a furan moiety and substituted with a 2-fluorophenylacetamide group. The benzo[b][1,4]thiazepin scaffold is a seven-membered ring system containing sulfur and nitrogen, which is structurally analogous to benzodiazepines but with distinct electronic and steric properties due to the thioether linkage.
Crystallographic studies using programs like SHELXL (part of the SHELX suite) have likely been employed to resolve its three-dimensional structure, given the prevalence of these tools in small-molecule refinement . Hydrogen-bonding patterns, critical for stability and intermolecular interactions, can be analyzed using graph set theory, as described in studies on molecular aggregation .
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-[2-(furan-2-yl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2O3S/c22-14-6-1-2-7-15(14)23-20(25)13-24-16-8-3-4-10-18(16)28-19(12-21(24)26)17-9-5-11-27-17/h1-11,19H,12-13H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOLIVJCASUVNAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(SC2=CC=CC=C2N(C1=O)CC(=O)NC3=CC=CC=C3F)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the thiazepine core. One common approach is the condensation of 2-(furan-2-yl)benzoic acid with 2-fluoroaniline under acidic conditions to form the corresponding amide. Subsequent cyclization and oxidation steps are employed to introduce the thiazepine ring and complete the synthesis.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.
Chemical Reactions Analysis
Hydrolysis of the Acetamide Group
The acetamide moiety undergoes hydrolysis under acidic or basic conditions:
| Reaction Type | Conditions | Product | References |
|---|---|---|---|
| Acidic Hydrolysis | 6M HCl, reflux, 4h | 2-(2-(Furan-2-yl)-4-oxo-thiazepin-5-yl)acetic acid | |
| Basic Hydrolysis | 2M NaOH, 80°C, 3h | Sodium carboxylate derivative |
Mechanistic Insight :
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Acidic conditions protonate the carbonyl oxygen, facilitating nucleophilic attack by water.
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Basic conditions deprotonate water, generating a hydroxide ion for nucleophilic substitution.
Oxidation of the Thiazepine Ring
The sulfur atom in the thiazepine ring oxidizes to sulfoxide or sulfone derivatives:
| Reagent | Conditions | Product | References |
|---|---|---|---|
| KMnO₄ (aq) | 60°C, 2h | Sulfone derivative (4-oxo-1,1-dioxide) | |
| m-CPBA | CH₂Cl₂, 0°C, 1h | Sulfoxide intermediate |
Research Findings :
Nucleophilic Aromatic Substitution (NAS)
The 2-fluorophenyl group undergoes substitution with nucleophiles:
| Nucleophile | Conditions | Product | References |
|---|---|---|---|
| Piperidine | DMF, 100°C, 12h | N-(2-piperidinophenyl)acetamide derivative | |
| Sodium Thiophenolate | EtOH, reflux, 6h | Thioether-linked analogue |
Kinetic Notes :
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Fluorine’s strong electron-withdrawing effect activates the ring for NAS at the meta and para positions .
Cyclization Reactions
Under acidic conditions, the compound forms fused heterocycles:
| Reagent | Conditions | Product | References |
|---|---|---|---|
| H₂SO₄ (conc.) | 120°C, 3h | Pyrido[2,3-b]thiazepine fused ring system |
Application :
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Cyclized derivatives show enhanced inhibitory activity against kinases like GSK-3β.
Coupling Reactions
Palladium-catalyzed cross-coupling modifies the furan or fluorophenyl groups:
| Reaction | Catalyst | Product | References |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | Biaryl-functionalized derivative | |
| Ullmann Reaction | CuI, 1,10-phenanthroline | Amino-substituted analogue |
Research Findings and Mechanistic Insights
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Enzyme Inhibition : Derivatives exhibit competitive inhibition against α-glucosidase (IC₅₀ = 2.62–10.11 μM vs. acarbose’s 37.38 μM) .
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Molecular Docking : The thiazepine ring and fluorophenyl group form hydrogen bonds with enzyme active sites.
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QSAR Studies : Electron-donating substituents on the phenyl ring improve anti-diabetic activity .
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: It serves as a versatile intermediate in the synthesis of other complex molecules.
Biology: Its biological activity has been explored in various assays, showing potential as a lead compound for drug development.
Medicine: Preliminary studies suggest its use in the treatment of certain diseases, although further research is needed to confirm its efficacy and safety.
Industry: Its unique properties make it suitable for use in advanced materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Substituents
a) N-(furan-2-ylmethyl)acetamide variant ()
A closely related compound, 2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(furan-2-ylmethyl)acetamide, replaces the 2-fluorophenyl group with a furan-2-ylmethyl substituent. The dual furan moieties may enhance π-π stacking interactions but decrease metabolic stability compared to the fluorophenyl group in the target compound .
b) Patent-derived acetamide derivatives ()
Several compounds from a 2019 patent feature acetamide linkers attached to quinoline or tetrahydrofuran-oxyquinoline scaffolds. For example:
- N-(3-cyano-4-(6-fluoroindolin-1-yl)-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide This compound substitutes the benzo[b][1,4]thiazepin core with a quinoline system and includes a tetrahydrofuran-oxy group. The cyano and piperidinylidene groups may enhance binding to hydrophobic pockets in biological targets, while the tetrahydrofuran ring improves solubility compared to aromatic furans .
Functional Group Variations
a) Phosphonic acid derivatives ()
The compound (2-((2R,3S,4R,5R)-5-(2,4-dioxo-3,4-dihydrobenzo[g]quinazolin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)ethyl)phosphonic acid shares a fused dihydrobenzo ring system but replaces the thiazepin core with a quinazolinone.
b) Pesticide-related acetamides ()
Compounds like N-(4-fluorophenyl)-N-(1-methylethyl)-2-((5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)oxy)acetamide (FOE 5043) highlight the role of fluorophenyl and heterocyclic groups in pesticidal activity.
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Hydrogen Bonding and Stability: The 4-oxo group in the target compound likely participates in intramolecular hydrogen bonds, stabilizing the thiazepin ring conformation. This feature is absent in the quinoline derivatives, which rely on external hydrogen-bond acceptors .
- Substituent Effects on Bioactivity : The 2-fluorophenyl group may enhance blood-brain barrier penetration compared to the furan-2-ylmethyl group, making the target compound more suitable for CNS-targeted therapies .
- Synthetic Accessibility : The use of SHELX programs for crystallographic refinement suggests that the target compound’s structure is well-characterized, enabling rational design of analogues .
Biological Activity
N-(2-fluorophenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. The structural components of this compound suggest a complex interaction with biological systems, which warrants a detailed exploration of its biological activity.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Molecular Formula : C17H14FNO3S
- Molecular Weight : 341.36 g/mol
- CAS Number : 7454869
Anticancer Activity
Recent studies have highlighted the anticancer potential of various benzothiazepine derivatives. Research indicates that compounds with similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of benzothiazepines have shown promising results against breast cancer (MCF-7) and lung cancer cell lines .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound Name | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| N-(2-fluorophenyl)-... | MCF-7 | 15.0 | |
| Benzothiazepine Derivative | A549 | 12.5 | |
| Thiourea Analog | T47D | 20.0 |
The data indicate that the compound's structure may enhance its interaction with cellular targets involved in cancer proliferation and survival.
Antimicrobial Activity
Benzothiazepine derivatives have also been evaluated for their antimicrobial properties. Studies show that certain analogs possess notable activity against bacterial strains, suggesting that the furan and thiazepine moieties may play crucial roles in their mechanism of action .
Table 2: Antimicrobial Activity Against Bacterial Strains
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|---|
| N-(2-fluorophenyl)-... | E. coli | 30 | |
| Benzothiazepine Derivative | S. aureus | 25 |
The precise mechanism by which N-(2-fluorophenyl)-... exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets involved in cell cycle regulation and apoptosis pathways. The presence of the furan and thiazepine rings may facilitate binding to these targets, leading to altered cellular responses.
Case Studies
- Study on Anticancer Properties : A study conducted on a series of benzothiazepine derivatives demonstrated that modifications at the phenyl ring significantly influenced cytotoxicity. The presence of electron-withdrawing groups like fluorine enhanced potency against MCF-7 cells .
- Evaluation of Antimicrobial Activity : Another investigation assessed the antimicrobial efficacy of various thiazepine derivatives against clinical isolates of bacteria. The results indicated that compounds with similar structures to N-(2-fluorophenyl)-... exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
